REACTION_SMILES
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[C:29]([OH:30])(=[O:31])[CH3:32].[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[CH3:35][CH2:36][OH:37].[H:33][H:34].[O:1]=[C:2]1[NH:3][c:4]2[cH:5][cH:6][cH:7][c:8]([NH:11][CH2:12][C:13](=[O:14])[O:15][CH2:16][c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[c:9]2[CH2:10]1>>[O:1]=[C:2]1[NH:3][c:4]2[cH:5][cH:6][cH:7][c:8]([NH:11][CH2:12][C:13](=[O:14])[OH:15])[c:9]2[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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O=C1Cc2c(NCC(=O)OCc3ccccc3)cccc2N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2c(NCC(=O)OCc3ccccc3)cccc2N1
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Name
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Type
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product
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Smiles
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O=C(O)CNc1cccc2c1CC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |